5-chloro-N-(3-hydroxycyclohexyl)thiophene-2-sulfonamide
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Overview
Description
5-chloro-N-(3-hydroxycyclohexyl)thiophene-2-sulfonamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, which is known for its diverse applications in medicinal chemistry, material science, and organic synthesis. The presence of a sulfonamide group and a hydroxycyclohexyl moiety in this compound adds to its chemical versatility and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(3-hydroxycyclohexyl)thiophene-2-sulfonamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using various methods, such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiophene derivative with chlorosulfonic acid, followed by the addition of the appropriate amine.
Addition of the Hydroxycyclohexyl Moiety: The hydroxycyclohexyl group can be introduced through a nucleophilic substitution reaction, where the thiophene sulfonamide reacts with a cyclohexyl derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(3-hydroxycyclohexyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or neutral conditions.
Major Products Formed
Scientific Research Applications
5-chloro-N-(3-hydroxycyclohexyl)thiophene-2-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-chloro-N-(3-hydroxycyclohexyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-(3-hydroxycyclohexyl)thiophene-2-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.
5-chloro-N-(3-hydroxycyclohexyl)thiophene-2-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonamide group.
Uniqueness
5-chloro-N-(3-hydroxycyclohexyl)thiophene-2-sulfonamide is unique due to the presence of both the sulfonamide group and the hydroxycyclohexyl moiety, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
5-chloro-N-(3-hydroxycyclohexyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO3S2/c11-9-4-5-10(16-9)17(14,15)12-7-2-1-3-8(13)6-7/h4-5,7-8,12-13H,1-3,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKJYHMDXJYSCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)NS(=O)(=O)C2=CC=C(S2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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